molecular formula C9H7NO5S B6603798 methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylate CAS No. 221446-01-1

methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylate

Cat. No.: B6603798
CAS No.: 221446-01-1
M. Wt: 241.22 g/mol
InChI Key: MULZTOVZODHTGI-UHFFFAOYSA-N
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Description

Methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylate is a chemical compound with the molecular formula C9H7NO5S It is a derivative of benzothiazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the oxidation of 2,3-dihydro-1lambda6-benzothiazole-5-carboxylate derivatives. The reaction conditions typically involve the use of oxidizing agents such as hydrogen peroxide or peracetic acid under controlled temperature and pH conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis processes. These processes involve the use of reactors and controlled environments to ensure the purity and yield of the final product. The production methods are optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, peracetic acid, or other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Halogenating agents such as chlorine or bromine.

Major Products Formed:

  • Oxidation: Formation of sulfonic acids or other oxidized derivatives.

  • Reduction: Formation of reduced benzothiazole derivatives.

  • Substitution: Formation of halogenated benzothiazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methods.

Biology: In biological research, methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylate is used as a tool to study biological processes and pathways. It can be used to investigate enzyme activities, protein interactions, and cellular functions.

Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. It can be used as a lead compound for the synthesis of new therapeutic agents. Its biological activity can be studied to identify potential targets for drug intervention.

Industry: In industry, this compound is used in the production of various chemicals and materials. It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylate

  • Methyl 3-oxo-2,3-dihydro-1,2-benzisothiazole-6-carboxylate 1,1-dioxide

Uniqueness: Methyl 1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazole-5-carboxylate is unique in its structure and reactivity compared to similar compounds. Its specific arrangement of atoms and functional groups allows it to participate in unique chemical reactions and biological interactions.

Properties

IUPAC Name

methyl 1,1,3-trioxo-1,2-benzothiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO5S/c1-15-9(12)5-2-3-7-6(4-5)8(11)10-16(7,13)14/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULZTOVZODHTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)S(=O)(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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